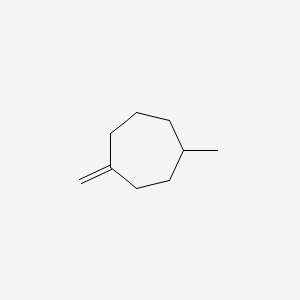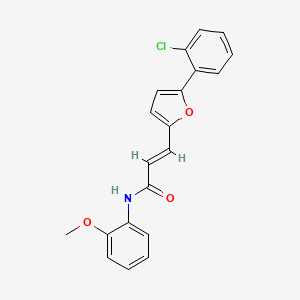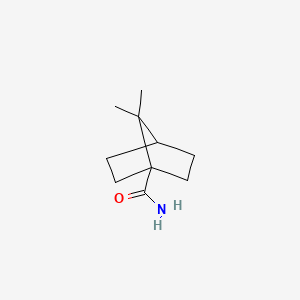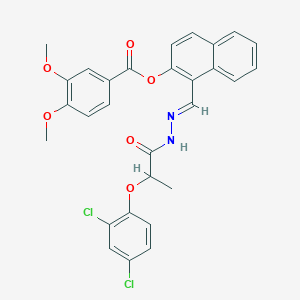
1-Methyl-4-methylenecycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-methylenecycloheptane is an organic compound with the molecular formula C9H16. It is a cycloheptane derivative characterized by a methyl group and a methylene group attached to the cycloheptane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-methylenecycloheptane can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate is then subjected to a Wittig reaction to introduce the methylene group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-methylenecycloheptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the methylene group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted cycloheptane derivatives.
Applications De Recherche Scientifique
1-Methyl-4-methylenecycloheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-methylenecycloheptane involves its interaction with various molecular targets. The methylene group can participate in electrophilic addition reactions, while the methyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Cycloheptane: Lacks the methyl and methylene groups, resulting in different reactivity.
1-Methylcycloheptane: Contains a methyl group but lacks the methylene group.
4-Methylenecycloheptane: Contains a methylene group but lacks the methyl group.
Uniqueness: 1-Methyl-4-methylenecycloheptane is unique due to the presence of both a methyl and a methylene group on the cycloheptane ring. This dual substitution pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
23799-25-9 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1-methyl-4-methylidenecycloheptane |
InChI |
InChI=1S/C9H16/c1-8-4-3-5-9(2)7-6-8/h9H,1,3-7H2,2H3 |
Clé InChI |
VZERBYREQOJKQB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(=C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)








